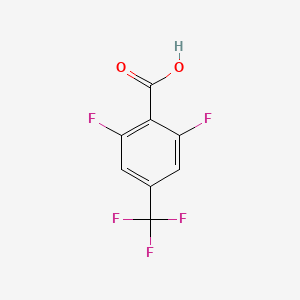

2,6-Difluoro-4-(trifluoromethyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-difluoro-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O2/c9-4-1-3(8(11,12)13)2-5(10)6(4)7(14)15/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWDDEGVJSAZLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309597-24-7 | |

| Record name | 2,6-difluoro-4-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,6-Difluoro-4-(trifluoromethyl)benzoic Acid

Abstract

2,6-Difluoro-4-(trifluoromethyl)benzoic acid is a key fluorinated building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors. The strategic placement of two ortho-fluorine atoms and a para-trifluoromethyl group on the benzoic acid scaffold imparts unique electronic properties, enhances metabolic stability, and modulates lipophilicity and binding interactions.[1] This guide provides a detailed, in-depth exploration of a robust synthetic pathway to this valuable compound, followed by a comprehensive analysis of the essential characterization techniques required to verify its identity and purity. Designed for researchers, chemists, and drug development professionals, this document offers not just protocols, but the scientific rationale behind the methodological choices, ensuring a deep and practical understanding of the subject matter.

Strategic Importance in Modern Chemistry

The incorporation of fluorine and trifluoromethyl (-CF3) groups is a cornerstone of modern drug design.[1] The -CF3 group, a powerful electron-withdrawing moiety, can significantly alter the pKa of the carboxylic acid, enhancing its acidity and influencing its interaction with biological targets. Furthermore, it is known to improve metabolic stability by blocking sites susceptible to oxidative degradation and increase lipophilicity, which can aid in cell membrane permeability. The ortho-difluoro substitution pattern provides conformational constraints and additional electronic modulation, making this compound a highly sought-after intermediate for creating complex molecules with tailored properties for applications ranging from enzyme inhibitors to advanced polymers.[2][3]

Recommended Synthetic Pathway

The synthesis of multi-substituted aromatic compounds requires a carefully planned strategy. A highly effective and reliable method for the preparation of this compound involves the low-temperature lithiation of a suitable precursor, 1-bromo-3,5-difluoro-5-(trifluoromethyl)benzene, followed by carboxylation with carbon dioxide. This organometallic approach is favored for its high regioselectivity and efficiency.

The logical flow of this synthesis is depicted below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to the specified conditions, particularly temperature control, is critical for success and safety.

Materials and Reagents:

-

1-bromo-3,5-difluoro-5-(trifluoromethyl)benzene

-

n-Butyllithium (n-BuLi) solution in hexanes (typically 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Solid carbon dioxide (dry ice), crushed

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Ethyl acetate

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: A three-necked, flame-dried round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet is charged with 1-bromo-3,5-difluoro-5-(trifluoromethyl)benzene (1.0 equivalent). Anhydrous THF is added via cannula to dissolve the starting material.

-

Cooling: The reaction vessel is cooled to -78 °C using a dry ice/acetone bath. It is imperative to maintain this low temperature to prevent side reactions and ensure the stability of the organolithium intermediate.

-

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The formation of the organolithium species is typically rapid at this temperature.[4] The mixture is stirred for an additional 30-60 minutes at -78 °C.

-

Carboxylation: The flask containing the organolithium intermediate is carefully opened, and an excess of freshly crushed dry ice is added in small portions, ensuring the temperature remains low.[5] Alternatively, a stream of dry CO₂ gas can be bubbled through the solution. This step should be performed with vigorous stirring to ensure efficient trapping of the CO₂. The reaction mixture is then allowed to slowly warm to room temperature.

-

Acidic Workup: Once at room temperature, the reaction is quenched by the slow addition of 2 M aqueous HCl. The mixture is stirred until all solids have dissolved. This step protonates the lithium carboxylate salt to form the desired benzoic acid.

-

Extraction and Isolation: The aqueous mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.[6]

-

Purification: The crude solid is purified by recrystallization, typically from a solvent system like ethyl acetate/hexanes, to afford this compound as a crystalline solid. Purity should be assessed by TLC, melting point, and the characterization methods detailed below.

Comprehensive Characterization

Confirming the identity and purity of the final product is a critical step that relies on a combination of spectroscopic and physical analyses. The workflow for a thorough characterization is outlined below.

Caption: Workflow for the analytical characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential.[7]

| NMR Data Summary for this compound | |

| Technique | Expected Observations (in CDCl₃ or DMSO-d₆) |

| ¹H NMR | A single signal in the aromatic region (approx. 7.5-8.0 ppm) for the two equivalent H-3 and H-5 protons, appearing as a triplet due to coupling with the two adjacent fluorine atoms. A very broad singlet for the carboxylic acid proton (>10 ppm), which may be exchanged with D₂O. |

| ¹³C NMR | Signals for the carboxylic acid carbon (~165 ppm), trifluoromethyl carbon (quartet, ~123 ppm, J ≈ 272 Hz), and four distinct aromatic carbons. The carbons bonded to fluorine (C-2, C-6) will show large one-bond C-F coupling, while other carbons will show smaller multi-bond couplings. |

| ¹⁹F NMR | Two distinct signals are expected. One for the two equivalent ortho-fluorine atoms and another for the trifluoromethyl group. The ortho-fluorines will appear as a quartet or complex multiplet due to coupling to the -CF3 group. The -CF3 signal will appear as a triplet due to coupling to the two ortho-fluorines. |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and spectrometer frequency. The values above are estimations based on related structures.[8][9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by the characteristic absorptions of the carboxylic acid group.[11][12]

| IR Data Summary | |

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 2500 | O-H stretch (carboxylic acid), very broad due to hydrogen bonding. |

| ~1710 | C=O stretch (carbonyl of the carboxylic acid). |

| 1600 - 1450 | C=C aromatic ring stretches. |

| ~1300 | C-O stretch (carboxylic acid). |

| 1350 - 1100 | C-F stretches (strong absorptions). |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.[13]

| Mass Spectrometry Data Summary | |

| Technique | Expected Observation |

| Electron Ionization (EI-MS) | The molecular ion peak (M⁺) should be observed at the calculated m/z value for C₈H₃F₅O₂. Common fragments would include the loss of -OH (M-17), -COOH (M-45), and potentially the -CF₃ group. |

Physical Properties

| Physical Property | Description |

| Appearance | White to off-white crystalline solid. |

| Melting Point | A sharp melting point range is indicative of high purity. This should be determined using a calibrated melting point apparatus. |

Safety, Handling, and Storage

Hazard Profile: Based on structurally similar compounds, this compound should be handled as a hazardous substance. It is expected to be a skin and eye irritant and may cause respiratory irritation.[14][15]

Personal Protective Equipment (PPE): Always use appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves. Work should be conducted in a well-ventilated fume hood.

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[16]

Conclusion

This guide has outlined a reliable and well-rationalized approach to the synthesis and characterization of this compound. By employing a low-temperature organometallic pathway, the target molecule can be accessed with high regioselectivity. The subsequent analytical workflow, combining NMR, IR, and MS, provides a robust framework for verifying the structural integrity and purity of the synthesized material. The information presented herein is intended to empower researchers and developers to confidently synthesize and utilize this important fluorinated intermediate in their pursuit of novel chemical entities.

References

- 1. jelsciences.com [jelsciences.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of sodium R-(+)-4-{2-[5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate (elagolix), a potent and orally available nonpeptide antagonist of the human gonadotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. 2,6-Difluorobenzoic acid(385-00-2) 1H NMR spectrum [chemicalbook.com]

- 10. 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR [m.chemicalbook.com]

- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. znaturforsch.com [znaturforsch.com]

- 13. govinfo.gov [govinfo.gov]

- 14. 2,6-difluoro-4-Hydroxybenzoic Acid | C7H4F2O3 | CID 2778776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2,6-Difluoro-4-methoxybenzoic acid | C8H6F2O3 | CID 2778228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2,6-Difluoro-4-methylbenzoic acid | 1201597-23-0 [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Difluoro-4-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2,6-Difluoro-4-(trifluoromethyl)benzoic acid stands as a significant building block in contemporary medicinal chemistry and materials science. Its unique trifluoromethyl and dual ortho-fluoro substitutions create a distinct electronic and steric profile, profoundly influencing its reactivity and interaction with biological systems. This guide provides a comprehensive analysis of its core physicochemical properties, offering both theoretical insights and practical, field-proven experimental protocols for its characterization. The strategic incorporation of fluorine and trifluoromethyl groups can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, making a thorough understanding of this compound's characteristics essential for rational drug design and materials engineering.[1][2][3] This document serves as an in-depth resource for researchers, providing the foundational knowledge required to effectively utilize this versatile chemical entity.

Molecular Structure and Inherent Chemical Attributes

The foundation of this compound's utility lies in its distinct molecular architecture. The benzoic acid core provides a reactive handle for amide bond formation and other derivatizations. The strategic placement of its substituents dictates its overall properties.

-

Trifluoromethyl Group (-CF3): This powerful electron-withdrawing group significantly impacts the molecule's acidity and lipophilicity.[3] The high metabolic stability of the C-F bond often imparts resistance to enzymatic degradation in drug candidates.[3]

-

Ortho-Fluoro Groups (-F): The two fluorine atoms flanking the carboxylic acid group exert a strong inductive electron-withdrawing effect, further increasing the acidity of the carboxyl proton. They also create steric hindrance that can influence the conformation of the carboxylic acid group and its interactions with other molecules.

Below is a diagram illustrating the key structural features of this compound.

Caption: Molecular structure of this compound.

Tabulated Physicochemical Data

| Property | Value (Unit) | Source/Method |

| Molecular Formula | C8H3F5O2 | - |

| Molecular Weight | 226.1 g/mol | Calculated |

| CAS Number | 1309597-24-7 | Vendor Information[2][4][5] |

| Melting Point | Not available | Experimental determination required |

| Boiling Point | Not available | Experimental determination required |

| pKa | Estimated ~2.5 - 3.0 | Based on analogues (e.g., 2,6-difluorobenzoic acid) and electronic effects |

| LogP (Octanol/Water) | Not available | Experimental determination recommended |

| Aqueous Solubility | Low | Expected based on fluorination and aromatic character |

Acidity (pKa): A Key Determinant of Biological Interaction

The acidity of the carboxylic acid proton is a critical parameter, as it dictates the ionization state of the molecule at physiological pH. This, in turn, influences its solubility, membrane permeability, and ability to form ionic bonds with biological targets. The strong electron-withdrawing effects of the two ortho-fluoro substituents and the para-trifluoromethyl group are expected to significantly increase the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2).

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[6] The procedure involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally.

Materials and Equipment:

-

This compound (high purity)

-

Carbonate-free 0.1 M Sodium Hydroxide (NaOH) solution

-

0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Beaker (100 mL)

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 1-5 mM) in a suitable solvent (e.g., a water/methanol co-solvent system for sparingly soluble compounds).

-

System Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH readings.[7]

-

Titration Setup: Place a known volume of the analyte solution in a beaker with a magnetic stir bar. If necessary, add KCl to maintain a constant ionic strength. Immerse the pH electrode in the solution.

-

Titration: Add the standardized NaOH solution in small, precise increments using the burette. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the inflection point of the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Solubility: A Critical Factor in Drug Delivery and Formulation

The solubility of a compound in aqueous and organic media is a fundamental property that affects its absorption, distribution, metabolism, and excretion (ADME) profile in drug development. The high degree of fluorination in this compound suggests it will have low aqueous solubility but good solubility in many organic solvents.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility Determination

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Materials and Equipment:

-

This compound

-

Buffer solutions at various pH values (e.g., phosphate-buffered saline, pH 7.4)

-

A suitable organic solvent for preparing a stock solution (e.g., DMSO, methanol)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV or LC-MS.

-

Solubility Calculation: The measured concentration of the compound in the supernatant represents its solubility in the tested buffer at that temperature.

Lipophilicity (LogP): Predicting Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a crucial parameter for predicting a drug's ability to cross biological membranes. The trifluoromethyl group is known to increase lipophilicity, which can enhance membrane permeability.[1]

Experimental Protocol: Shake-Flask Method for LogP Determination

This method directly measures the partitioning of a compound between two immiscible liquid phases.

Materials and Equipment:

-

This compound

-

1-Octanol (pre-saturated with water or buffer)

-

Aqueous buffer (e.g., pH 7.4, pre-saturated with 1-octanol)

-

Separatory funnel or vials

-

Shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS, or ¹⁹F NMR)

Step-by-Step Methodology:

-

Phase Preparation: Pre-saturate the 1-octanol with the aqueous buffer and vice-versa by mixing them vigorously and allowing the layers to separate.

-

Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other phase.

-

Equilibration: Shake the mixture for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can aid in this process.

-

Quantification: Carefully sample both the aqueous and octanol layers. Determine the concentration of the compound in each phase using a suitable analytical technique.

-

LogP Calculation: The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value: LogP = log10 ([Concentration]octanol / [Concentration]aqueous)

Spectroscopic Profile

While specific spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the aromatic protons and the acidic proton of the carboxylic acid. The aromatic protons will exhibit complex splitting patterns due to coupling with the adjacent fluorine atoms. The acidic proton will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR will show distinct signals for the carboxyl carbon, the aromatic carbons, and the carbon of the trifluoromethyl group. The aromatic carbon signals will be split due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will be a key characterization tool. It is expected to show two signals: one for the two equivalent ortho-fluoro groups and another for the trifluoromethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a strong C=O stretching absorption, and C-F stretching bands.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Conclusion and Future Perspectives

This compound is a highly functionalized building block with significant potential in drug discovery and materials science. Its physicochemical properties, driven by the interplay of its fluoro and trifluoromethyl substituents, make it an attractive scaffold for creating molecules with enhanced biological activity and stability. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize this compound and its derivatives, enabling more informed and rational design of novel chemical entities. Further research into the solid-state properties, such as crystal structure and polymorphism, would provide even greater insight into its behavior and potential applications in formulation and materials science.

References

- 1. 4-Fluoro-2-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1309597-24-7|this compound|BLD Pharm [bldpharm.com]

- 3. 2,6-Difluorobenzoic acid(385-00-2) 1H NMR [m.chemicalbook.com]

- 4. This compound | 1309597-24-7 | JCC59724 [biosynth.com]

- 5. bldpharm.com.tr [bldpharm.com.tr]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide to 2,6-Difluoro-4-(trifluoromethyl)benzoic Acid

This guide provides a comprehensive technical overview of 2,6-Difluoro-4-(trifluoromethyl)benzoic acid (CAS No. 1309597-24-7), a fluorinated building block of significant interest in medicinal chemistry and drug discovery. We will delve into its physicochemical properties, logical synthesis strategies, reactivity, and safe handling protocols, all grounded in established chemical principles and supported by available data.

Introduction: The Strategic Value of Fluorination in Drug Design

The deliberate incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its small size, high electronegativity, and the strength of the C-F bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Specifically, the trifluoromethyl (-CF3) group is a powerful modulator of lipophilicity, metabolic stability, and binding affinity. It can enhance a drug's ability to cross cell membranes and block metabolic degradation at susceptible sites, thereby extending its biological half-life.

This compound emerges as a valuable building block by combining the features of a carboxylic acid handle for further derivatization with a strategically fluorinated phenyl ring. The ortho-fluorine atoms can influence the conformation of the carboxylic acid group and modulate its acidity (pKa), while the para-trifluoromethyl group imparts the desirable properties mentioned above. This makes the compound an attractive starting point for the synthesis of novel therapeutic agents.

Physicochemical & Structural Properties

A clear understanding of a molecule's properties is fundamental to its application. Below is a summary of the key characteristics of this compound.

| Property | Value | Source(s) |

| CAS Number | 1309597-24-7 | [1][2] |

| Molecular Formula | C8H3F5O2 | |

| Molecular Weight | 226.10 g/mol | |

| Synonyms | 4-Carboxy-3,5-difluorobenzotrifluoride, α,α,α,2,6-Pentafluoro-p-toluic acid | [1] |

| Purity (Typical) | ≥95% | [1] |

| Appearance | Likely a white to off-white crystalline solid (inferred from related compounds) | N/A |

Predicted Spectroscopic Features:

-

¹H NMR: A single resonance is expected in the aromatic region, likely a triplet due to coupling with the two ortho-fluorine atoms. The carboxylic acid proton will appear as a broad singlet at the downfield end of the spectrum (>10 ppm).

-

¹³C NMR: The spectrum will be characterized by carbons showing coupling with fluorine (C-F coupling). Key signals would include the carboxyl carbon (~165-170 ppm), the CF3 carbon (a quartet), and four distinct aromatic carbon signals, all showing various C-F coupling patterns.

-

¹⁹F NMR: Two signals are expected: one for the two equivalent ortho-fluorine atoms and another for the -CF3 group.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 226. Fragmentation would likely involve the loss of -OH, -COOH, and -CF3 groups.

Synthesis Strategies: A Logic-Driven Approach

A robust and scalable synthesis is critical for the utility of any building block. While a specific, published protocol for this compound was not found, a logical retrosynthetic analysis based on common organometallic reactions points to a highly plausible route.

The most direct approach involves the formation of an organometallic intermediate from a suitable precursor, followed by quenching with carbon dioxide (carboxylation).

Proposed Experimental Protocol: Lithiation and Carboxylation

This protocol is based on analogous preparations of fluorinated benzoic acids, such as the synthesis of 4-bromo-2,6-difluorobenzoic acid from 3,5-difluorobromobenzene.[6]

Step 1: Preparation of 1-Bromo-3,5-difluoro-4-(trifluoromethyl)benzene (Precursor) The synthesis would begin from a commercially available trifluoromethylaniline derivative, which would undergo diazotization followed by a Sandmeyer-type reaction to install the bromine.

Step 2: Lithiation and Carboxylation

-

Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with the precursor, 1-bromo-3,5-difluoro-4-(trifluoromethyl)benzene, and anhydrous tetrahydrofuran (THF).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Rationale (Expertise & Experience): Low temperature is critical to prevent side reactions and ensure the stability of the highly reactive aryllithium intermediate.

-

-

Lithiation: An organolithium reagent, typically n-butyllithium (n-BuLi) in hexanes, is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction progress can be monitored by TLC.

-

Carboxylation: Once the lithiation is complete, the reaction is quenched by bubbling dry carbon dioxide gas through the solution or by pouring the reaction mixture over crushed dry ice.

-

Rationale (Trustworthiness): Using a large excess of CO2 ensures complete carboxylation of the aryllithium intermediate.

-

-

Workup: The reaction is allowed to warm to room temperature. An aqueous acid solution (e.g., 1 M HCl) is then added to protonate the carboxylate salt and quench any remaining organolithium species.

-

Extraction & Purification: The aqueous mixture is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or silica gel column chromatography, to yield the final product.

Applications in Drug Discovery & Medicinal Chemistry

As a building block, this compound is primarily used as a starting material for more complex molecules. The carboxylic acid group serves as a versatile handle for various chemical transformations.

-

Amide Coupling: The most common application is the formation of amides by coupling with a diverse range of amines. This reaction, typically mediated by coupling reagents like EDC/HOBt or HATU, is a cornerstone of medicinal chemistry for building libraries of potential drug candidates.

-

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents can yield corresponding esters, which can act as prodrugs or serve as intermediates themselves.

-

Reduction: The carboxylic acid can be reduced to the corresponding benzyl alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).[7] This opens up another avenue for derivatization.

The strategic placement of the fluorine and trifluoromethyl groups makes this building block particularly relevant for synthesizing inhibitors of enzymes or receptor antagonists where interactions within a hydrophobic pocket are critical.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 1309597-24-7 is not detailed in the provided results, data from structurally similar fluorinated benzoic acids allows for a reliable assessment of the required safety precautions.[8][9][10][11]

Hazard Profile (Inferred):

| Precautionary Measure | Protocol | Source(s) |

| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood. | [8][13] |

| Eye Protection | Wear safety glasses with side shields or chemical goggles (approved under standards like EN166). | [8][13] |

| Hand Protection | Handle with chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use. | [8][13] |

| Skin & Body Protection | Wear a lab coat. Avoid contact with skin. | [9] |

| Handling | Avoid inhalation of dust. Wash hands thoroughly after handling. | [8][9] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | [8][11] |

| Spills | Sweep up spilled solid material, avoiding dust generation, and place in a suitable container for disposal. | [8] |

In case of fire, hazardous decomposition products may include carbon oxides and hydrogen fluoride.[8][10]

Conclusion

This compound represents a highly valuable and specialized building block for the fields of pharmaceutical and materials science. Its trifunctionalized aromatic core offers a unique combination of electronic and steric properties that can be leveraged to design molecules with enhanced performance characteristics. The synthetic pathways are logical and based on well-established organometallic chemistry, and its handling requires standard precautions for irritant aromatic acids. As the drive for more effective and metabolically robust therapeutics continues, the utility of such precisely engineered fluorinated intermediates is set to grow.

References

- 1. Fluorinated Aromatics Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 2. 1309597-24-7|this compound|BLD Pharm [bldpharm.com]

- 3. spectrabase.com [spectrabase.com]

- 4. rsc.org [rsc.org]

- 5. 2,6-Difluorobenzoic acid(385-00-2) 1H NMR [m.chemicalbook.com]

- 6. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

- 8. downloads.ossila.com [downloads.ossila.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. 4-Fluoro-2-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. aaronchem.com [aaronchem.com]

A Technical Guide to the Spectral Analysis of 2,6-Difluoro-4-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Spectroscopic Signature of a Key Fluorinated Building Block

2,6-Difluoro-4-(trifluoromethyl)benzoic acid is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two ortho-fluorine atoms and a para-trifluoromethyl group, imparts distinct electronic and conformational properties that are crucial for its application in the design of novel pharmaceuticals and advanced materials. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and the elucidation of its interactions in complex chemical and biological systems.

This technical guide provides a comprehensive overview of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely available in the public domain, this guide will leverage established spectroscopic principles and data from structurally analogous compounds to provide a robust predictive analysis. Furthermore, it will detail the fundamental methodologies for acquiring and interpreting such spectra, offering a practical framework for researchers in the field.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deep Dive into the Nuclear Environment

NMR spectroscopy is an unparalleled tool for elucidating the precise structural connectivity and electronic environment of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete characterization.

A. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting two main signals:

-

Aromatic Protons (H-3 and H-5): Due to the symmetrical substitution pattern, the two protons on the aromatic ring are chemically equivalent. They are expected to appear as a single signal. The strong electron-withdrawing effects of the two ortho-fluorine atoms and the para-trifluoromethyl group will significantly deshield these protons, leading to a downfield chemical shift, likely in the range of 7.8 - 8.2 ppm . This signal is expected to be a triplet due to coupling with the two adjacent ¹⁹F nuclei at positions 2 and 6. The coupling constant (JHF) is anticipated to be in the range of 7-10 Hz.

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically above 12 ppm . Its exact position and broadness are sensitive to the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

B. Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a carbon "fingerprint" of the molecule. The predicted chemical shifts are as follows:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxylic Acid) | 165 - 170 | Typical range for a carboxylic acid carbonyl carbon. |

| C-1 (ipso-Carboxylic) | 115 - 125 (triplet) | Attached to the electron-withdrawing COOH group and flanked by two fluorine atoms. Significant C-F coupling is expected. |

| C-2, C-6 (ipso-Fluoro) | 160 - 165 (doublet of triplets) | Directly bonded to fluorine, resulting in a large one-bond C-F coupling (¹JCF ~ 240-260 Hz). Further coupling to the other ortho-fluorine and the meta-protons will lead to a complex multiplet. |

| C-3, C-5 | 110 - 115 (doublet) | Shielded relative to benzene due to the ortho- and para-directing effects of the fluorine atoms, but deshielded by the CF₃ group. Will show coupling to the adjacent fluorine atoms. |

| C-4 (ipso-CF₃) | 130 - 135 (quartet) | Attached to the electron-withdrawing CF₃ group. The signal will be split into a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group (¹JCF ~ 30-40 Hz). |

| CF₃ | 120 - 125 (quartet) | The carbon of the trifluoromethyl group will also be a quartet due to the large one-bond C-F coupling (¹JCF ~ 270-290 Hz). |

C. Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, two distinct signals are expected:

-

Aromatic Fluorines (F-2 and F-6): These two equivalent fluorine atoms will give rise to a single signal. Their chemical shift will be influenced by the ortho-carboxylic acid group and the para-trifluoromethyl group. A predicted chemical shift is in the range of -105 to -115 ppm (relative to CFCl₃). This signal is expected to be a doublet of triplets due to coupling with the meta-protons (³JFH) and the para-trifluoromethyl fluorines (⁵JFF).

-

Trifluoromethyl Fluorines (CF₃): The three equivalent fluorine atoms of the trifluoromethyl group will produce a single, more intense signal. The chemical shift is anticipated to be in the range of -60 to -65 ppm . This signal will likely appear as a triplet due to coupling with the two ortho-aromatic fluorine atoms (⁵JFF).

D. Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence the chemical shifts, particularly for the acidic proton. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for referencing the ¹H and ¹³C spectra.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. An acquisition time of several hours may be necessary to achieve a good signal-to-noise ratio.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. A specific ¹⁹F reference standard, such as hexafluorobenzene (-164.9 ppm), may be used.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phasing, and baseline correction.

Figure 1: General workflow for NMR analysis.

II. Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching |

| C=O (Carboxylic Acid) | 1700 - 1725 | Stretching |

| C=C (Aromatic) | 1580 - 1620, 1450 - 1500 | Stretching |

| C-F (Aromatic) | 1200 - 1300 | Stretching |

| C-F (CF₃) | 1100 - 1200 (strong, multiple bands) | Stretching |

| O-H (Carboxylic Acid) | 900 - 950 (broad) | Out-of-plane bending |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Acquire the IR spectrum of the sample.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

Figure 2: Workflow for ATR-FTIR analysis.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

A. Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of this compound (C₈H₃F₅O₂) is 226.01 g/mol . In an electron ionization (EI) mass spectrum, a clear molecular ion peak at m/z = 226 is expected.

-

Key Fragmentation Pathways:

-

Loss of -OH (M-17): A peak at m/z = 209, corresponding to the formation of the acylium ion.

-

Loss of -COOH (M-45): A peak at m/z = 181, resulting from the cleavage of the carboxylic acid group.

-

Loss of CF₃ (M-69): A peak at m/z = 157, due to the loss of the trifluoromethyl radical. This is often a prominent peak in the spectra of trifluoromethyl-containing compounds.

-

B. Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

GC Separation: Inject the sample into the GC to separate it from any impurities.

-

MS Analysis: The separated compound enters the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Figure 3: Workflow for GC-MS analysis.

IV. Conclusion: A Predictive Yet Practical Guide

This technical guide has provided a detailed predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR, IR, and MS spectra of this compound. By understanding the fundamental principles of these spectroscopic techniques and leveraging data from analogous structures, researchers can confidently approach the characterization of this and other complex fluorinated molecules. The provided experimental protocols offer a standardized methodology for obtaining high-quality spectral data, ensuring scientific rigor and reproducibility. As a key building block in modern chemistry, a comprehensive understanding of the spectral properties of this compound is essential for accelerating innovation in drug discovery and materials science.

V. References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. --INVALID-LINK--

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. --INVALID-LINK--

-

ChemicalBook: 4-(Trifluoromethyl)benzoic acid. (n.d.). Retrieved from --INVALID-LINK--

-

ChemicalBook: 2,6-Difluorobenzoic acid. (n.d.). Retrieved from --INVALID-LINK--

-

Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A, 957(1), 11–16. --INVALID-LINK--

An In-depth Technical Guide to 2,6-Difluoro-4-(trifluoromethyl)benzoic Acid: A Key Building Block for Advanced Pharmaceutical Development

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and strategic applications of 2,6-Difluoro-4-(trifluoromethyl)benzoic acid. As a trifunctional aromatic building block, this compound is of significant interest to researchers, medicinal chemists, and drug development professionals. The strategic placement of two ortho-fluorine atoms flanking a carboxylic acid group, combined with a para-trifluoromethyl substituent, imparts unique electronic and conformational properties. These features are highly desirable for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document delves into the predicted spectroscopic signatures, plausible synthetic pathways, and the rationale behind its utilization in modern drug discovery, offering field-proven insights for its practical application.

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds has become a cornerstone strategy for optimizing drug-like properties.[1] Fluorine-containing motifs can significantly enhance metabolic stability, improve bioavailability, and modulate the acidity or basicity of functional groups, thereby refining a drug candidate's overall profile. The subject of this guide, this compound, is an exemplar of a highly functionalized building block designed to leverage these benefits.

The trifluoromethyl (-CF3) group is a well-established bioisostere for various functionalities and is known to increase lipophilicity, which can enhance a molecule's ability to cross cellular membranes. Concurrently, the fluorine atoms positioned ortho to the carboxylic acid group exert strong inductive effects, influencing the acidity of the carboxyl proton and creating a unique electronic environment. This distinct substitution pattern makes this compound a valuable intermediate for the synthesis of complex pharmaceutical agents where precise control over molecular properties is paramount.

Physicochemical and Structural Properties

While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its structure and data from closely related analogs.

| Property | Value / Prediction | Reference / Basis for Prediction |

| IUPAC Name | This compound | Standard nomenclature |

| CAS Number | 1309597-24-7 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₈H₃F₅O₂ | Based on structure |

| Molecular Weight | 226.08 g/mol | Calculated from atomic weights |

| Appearance | Predicted to be a white to off-white solid | Analogy with related compounds like 2-Fluoro-4-(trifluoromethyl)benzoic acid (white powder)[2] and 2,6-Difluorobenzoic acid (solid)[3]. |

| Melting Point | Predicted to be in the range of 140-190 °C | Extrapolated from analogs: 2,6-Bis(trifluoromethyl)benzoic acid (138-140 °C), 2,6-Difluoro-4-methoxybenzoic acid (184-188 °C)[4], and 2,6-Difluorobenzoic acid (157-161 °C)[3]. The combined electron-withdrawing effects suggest a relatively high melting point. |

| Solubility | Predicted to be soluble in organic solvents like Methanol, Ethyl Acetate, and THF; sparingly soluble in water. | Analogy with 4-Fluoro-2-(trifluoromethyl)benzoic acid's good solubility in methanol[5] and the general solubility of benzoic acid derivatives. 4-(Trifluoromethyl)benzoic acid is noted as soluble in water.[6][7] |

| pKa | Predicted to be lower than benzoic acid (~4.2) | The strong electron-withdrawing effects of the two ortho-fluorine atoms and the para-trifluoromethyl group are expected to significantly acidify the carboxylic acid proton. |

Molecular Structure and Spectroscopic Analysis

The spectroscopic profile of this compound is dictated by its unique arrangement of functional groups. Below are the predicted key features for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be relatively simple, showing a single signal for the two equivalent aromatic protons at the C3 and C5 positions. This signal would likely appear as a triplet due to coupling with the two ortho-fluorine atoms. The chemical shift is predicted to be in the downfield region (δ 7.5-8.0 ppm) due to the deshielding effect of the adjacent electron-withdrawing groups. The carboxylic acid proton will present as a broad singlet, typically above δ 10 ppm.

-

¹³C NMR: The carbon spectrum will be more complex due to C-F coupling. Key predicted signals include:

-

Carboxylic Carbon (C=O): ~165-170 ppm.

-

C1 (ipso-carboxyl): A complex multiplet due to coupling with ortho-fluorines.

-

C2/C6 (C-F): A doublet with a large one-bond C-F coupling constant (¹JCF > 240 Hz).

-

C3/C5 (C-H): A triplet due to two-bond C-F coupling.

-

C4 (C-CF₃): A quartet due to two-bond coupling with the CF₃ fluorines.

-

CF₃ Carbon: A quartet with a large one-bond C-F coupling constant.

-

-

¹⁹F NMR: This is a crucial technique for confirming the structure. Two distinct signals are expected:[8]

-

Aryl Fluorines (C2/C6-F): A signal in the typical aromatic fluorine region (around -100 to -120 ppm), likely appearing as a quartet due to coupling with the CF₃ group fluorines.

-

Trifluoromethyl Fluorines (CF₃): A signal further downfield (around -60 to -65 ppm), appearing as a triplet due to coupling with the two ortho-aryl fluorines.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands confirming the key functional groups:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm⁻¹.

-

C-F Stretches: Strong absorptions in the fingerprint region, typically between 1100 and 1350 cm⁻¹.

-

Aromatic C=C Stretches: Medium intensity bands in the ~1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 226. Key fragmentation patterns would include the loss of -OH (m/z 209) and -COOH (m/z 181), followed by further fragmentation of the aromatic ring.

Synthesis and Purification Strategies

Proposed Synthetic Workflow

A viable starting material would be 1-Bromo-3,5-difluoro-5-(trifluoromethyl)benzene. The synthesis would proceed via the formation of a Grignard reagent, followed by quenching with solid carbon dioxide (dry ice).

Caption: Proposed synthesis of this compound.

Experimental Protocol: Grignard Carboxylation

Trustworthiness: This protocol is designed as a self-validating system. Each step includes checks and considerations to ensure the reaction proceeds as expected. The use of anhydrous conditions is critical for the success of the Grignard formation.

Step-by-Step Methodology:

-

Apparatus Preparation:

-

All glassware (a three-neck round-bottom flask, dropping funnel, and condenser) must be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon. Maintain a positive inert atmosphere throughout the reaction.

-

-

Initiation of Grignard Reagent:

-

To the reaction flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine (as an initiator).

-

Add a small portion (~10%) of a solution of 1-Bromo-2,6-difluoro-4-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the flask.

-

Gently warm the flask until the iodine color disappears and bubbling is observed, indicating the initiation of the Grignard reaction. If initiation is sluggish, a sonicator bath may be used.

-

-

Formation of Grignard Reagent:

-

Once initiated, add the remaining solution of the aryl bromide dropwise via the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should turn a cloudy grey-brown.

-

-

Carboxylation:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate, dry flask, crush an excess of dry ice (solid CO₂) into a fine powder.

-

Slowly transfer the cooled Grignard solution via cannula onto the crushed dry ice with vigorous stirring. A thick, white precipitate will form.

-

Allow the mixture to warm to room temperature slowly as the excess CO₂ sublimes.

-

-

Acidic Workup and Extraction:

-

Once at room temperature, slowly quench the reaction mixture by adding 1M aqueous hydrochloric acid (HCl) until the solution is acidic (pH ~1-2) and all solids have dissolved.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification:

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

-

Applications in Medicinal Chemistry and Drug Design

The title compound is not an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its value lies in the predictable and beneficial modifications it imparts to a parent molecule.

-

Modulation of Acidity and Lipophilicity: The pKa of the carboxylic acid is significantly lowered by the ortho-fluorines, which can be critical for salt formation or for interactions with biological targets. The para-CF₃ group systematically increases lipophilicity, aiding in membrane permeation.

-

Conformational Control: The bulky ortho-fluorine atoms can restrict the rotation of the carboxylic acid group relative to the benzene ring. This conformational locking can pre-organize a molecule for optimal binding to a receptor or enzyme active site, enhancing potency and selectivity.

-

Metabolic Blocking: The C-F bond is exceptionally strong. Introducing fluorine atoms at positions susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block these pathways, thereby increasing the half-life of a drug.

Caption: Logic flow for utilizing the title compound in lead optimization.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, based on analogous structures such as 2,6-Difluoro-4-methoxybenzoic acid and other fluorinated benzoic acids, the following precautions are advised:[9]

-

Hazard Classification: Expected to be classified as a skin irritant (H315), serious eye irritant (H319), and may cause respiratory irritation (H335).[9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a P2/N95 particulate respirator may be necessary.

-

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and bases.

Conclusion

This compound represents a sophisticated and highly valuable building block for the synthesis of advanced pharmaceutical compounds. Its molecular architecture is deliberately designed to confer multiple advantageous properties simultaneously: enhanced metabolic stability, modulated electronics and acidity, and conformational constraint. While detailed experimental characterization remains sparse in public literature, its properties and reactivity can be reliably predicted from well-understood chemical principles and data from analogous structures. For drug development professionals, understanding the strategic application of such intermediates is key to navigating the complex challenges of lead optimization and designing next-generation therapeutics.

References

- 1. ossila.com [ossila.com]

- 2. 2-Fluoro-6-(trifluoromethyl)benzoic acid [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 2,6-二氟-4-甲氧基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]

- 7. 4-(Trifluoromethyl)benzoic acid, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. 2,6-Difluoro-4-methoxybenzoic acid | C8H6F2O3 | CID 2778228 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility and Stability Profile of 2,6-Difluoro-4-(trifluoromethyl)benzoic Acid

Executive Summary

In modern medicinal chemistry, highly functionalized aromatic compounds are indispensable building blocks. 2,6-Difluoro-4-(trifluoromethyl)benzoic acid stands out due to the unique combination of ortho-difluoro substitution and a para-trifluoromethyl group, moieties known to significantly modulate a molecule's physicochemical and pharmacological properties. Understanding the solubility and stability of such a key intermediate is not merely a preliminary step but a foundational pillar for successful drug discovery and development. Poor solubility can hinder formulation and lead to erratic bioavailability, while unforeseen instability can compromise drug efficacy and safety. This guide provides a deep dive into the predicted physicochemical characteristics of this compound, grounded in established chemical principles. More importantly, it offers robust, step-by-step experimental protocols for the empirical determination of its solubility and stability profiles, ensuring the generation of a reliable data package to guide preformulation, formulation, and analytical development activities.

Section 1: Introduction to this compound

Molecular Structure and Key Functional Groups

This compound (C₈H₃F₅O₂) is a synthetic building block characterized by a benzoic acid core heavily substituted with fluorine atoms. Its structure features:

-

A carboxylic acid group , which governs its acidic nature and potential for salt formation.

-

Two fluorine atoms at the ortho-positions (C2, C6), which act as strong electron-withdrawing groups and can influence the conformation of the carboxylic acid group.[1]

-

A trifluoromethyl (CF₃) group at the para-position (C4), a powerful electron-withdrawing and highly lipophilic moiety.

Significance in Medicinal Chemistry

The trifluoromethyl group is a cornerstone of modern drug design, prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[2] The strong carbon-fluorine bonds are resistant to enzymatic degradation, often leading to a longer in-vivo half-life for drug candidates.[2][3] The strategic placement of fluorine atoms directly on the aromatic ring further modulates electronic properties and can serve to block sites of metabolic hydroxylation.[3] Consequently, this molecule serves as a valuable precursor for active pharmaceutical ingredients (APIs) where enhanced potency, membrane permeability, and metabolic robustness are desired.[4]

The Critical Role of Solubility and Stability Data

The journey from a promising compound to a viable drug product is contingent on its physicochemical properties.

-

Solubility: Directly impacts drug absorption and bioavailability. For oral dosage forms, a drug must dissolve in the gastrointestinal tract to be absorbed. For intravenous formulations, complete solubility in a pharmaceutically acceptable vehicle is mandatory.

-

Stability: Ensures that the drug maintains its identity, purity, and potency throughout its shelf life. Degradation can lead to a loss of efficacy and the formation of potentially toxic impurities.

For drug development professionals, obtaining a precise and comprehensive solubility and stability profile is essential for risk mitigation and rational formulation design.

Section 2: Physicochemical Properties - A Predictive Analysis

While specific experimental data for this compound is not extensively published, we can construct a highly reliable predictive profile by analyzing the influence of its constituent functional groups.

Acidity (pKa)

The acidity of the carboxylic acid proton is dramatically increased by the potent electron-withdrawing effects of the attached substituents.

-

Inductive Effect: Both the ortho-fluorine atoms and the para-trifluoromethyl group pull electron density away from the aromatic ring and, consequently, from the carboxylate group. This stabilizes the conjugate base (carboxylate anion), making the parent acid more likely to donate its proton.

-

Predicted Value: The predicted pKa for this compound is approximately 1.83.[5] This is significantly more acidic than benzoic acid (pKa ≈ 4.2) and even more acidic than 2-fluorobenzoic acid (pKa ≈ 3.46) and 4-(trifluoromethyl)benzoic acid (pKa ≈ 3.69).[6][7]

Implication: This very low pKa is the single most critical predictor of its aqueous solubility. The molecule will exist predominantly in its neutral, far less soluble form in highly acidic environments (e.g., stomach, pH 1-2) and will rapidly convert to its highly soluble anionic (carboxylate) form in environments with a pH above ~3.

Solubility Profile (Predicted)

The solubility of this compound will be a tale of two distinct domains: aqueous and organic.

-

Aqueous Solubility: Intrinsic solubility (the solubility of the neutral form) is expected to be very low due to the lipophilic nature of the trifluoromethyl group.[2] However, the overall aqueous solubility will be highly pH-dependent. As the pH increases beyond the pKa, the compound will deprotonate to form the much more polar and water-soluble carboxylate salt.

-

Organic Solubility: The presence of the trifluoromethyl group and the aromatic ring suggests good solubility in a range of organic solvents. High solubility is expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in alcohols like methanol and ethanol. Solubility is likely to be lower in less polar solvents like dichloromethane and lowest in non-polar hydrocarbon solvents.

Table 1: Predicted Solubility Profile of this compound

| Solvent/Medium | Predicted Solubility | Rationale |

| Aqueous Buffer (pH 1.2) | Very Low | Compound is in its neutral, protonated form, well below its pKa. Lipophilicity of CF₃ group dominates. |

| Aqueous Buffer (pH 7.4) | High | Compound is fully deprotonated to its anionic carboxylate salt form, which is highly polar and water-soluble. |

| Methanol / Ethanol | High | Polar protic solvents capable of hydrogen bonding with the carboxylic acid. |

| DMSO / DMF | Very High | Polar aprotic solvents are excellent at solvating a wide range of organic molecules. |

| Acetonitrile | Moderate | Medium polarity solvent. |

| Dichloromethane (DCM) | Low to Moderate | Lower polarity than acetonitrile. |

| Toluene / Hexanes | Very Low | Non-polar solvents are poor at solvating the polar carboxylic acid group. |

Stability Profile (Predicted)

The molecule is anticipated to be highly stable due to the inherent strength of its covalent bonds.

-

Chemical Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[2] This, combined with the stability of the aromatic ring, suggests the molecule will be resistant to degradation under typical storage conditions. Unlike some monofluorinated alkyl groups, trifluoromethyl groups are exceptionally stable and not susceptible to Sₙ2 displacement reactions.[8]

-

Potential Degradation: While robust, no compound is indestructible. Forced degradation studies are essential to probe for potential liabilities. Plausible (though low-probability) degradation pathways could involve photochemical reactions or extreme pH and temperature conditions leading to decarboxylation or other rearrangements. Studies on related trifluoromethyl-substituted aromatic compounds show that photodegradation can occur, sometimes leading to defluorination.[9][10]

Section 3: Experimental Protocol for Comprehensive Solubility Assessment

Objective and Rationale

The goal is to determine the thermodynamic equilibrium solubility in key aqueous and organic media. The shake-flask method is the gold standard for this determination as it allows the system to reach equilibrium, providing a true measure of thermodynamic solubility. Quantification by a validated, stability-indicating HPLC-UV method ensures accuracy and specificity.

Experimental Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology

-

Materials and Reagents:

-

This compound (as solid)

-

HPLC-grade solvents: Methanol, Acetonitrile, DMSO

-

Reagents for buffers (e.g., HCl, KCl for pH 1.2; NaH₂PO₄, Na₂HPO₄ for pH 7.4)

-

Calibrated pH meter and analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE for organic, PVDF for aqueous)

-

-

Solvent Preparation:

-

Prepare all aqueous buffers according to standard laboratory procedures and verify pH.

-

Use HPLC-grade organic solvents as supplied.

-

-

Shake-Flask Procedure:

-

Add an excess of solid compound to a series of glass vials (e.g., 5-10 mg in 1 mL of solvent). The key is to ensure solid remains visible after equilibration.

-

Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm equilibrium has been reached (i.e., the concentration does not change between 24 and 48 hours).

-

-

Sample Preparation:

-

Remove vials from the shaker and allow them to stand for 30 minutes for solids to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles. The first few drops should be discarded to saturate the filter membrane.

-

-

Analytical Method: HPLC-UV Quantification

-

Instrumentation: HPLC with a UV/Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. A good starting point is 60:40 Acetonitrile:Water (v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Scan for UV maxima between 200-400 nm. A likely wavelength is ~254 nm or ~275 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) and perform serial dilutions to create a calibration curve (e.g., 1-100 µg/mL).

-

-

Data Analysis:

-

Accurately dilute the filtered sample with the mobile phase to fall within the linear range of the calibration curve.

-

Inject the diluted sample and standards onto the HPLC.

-

Calculate the concentration in the diluted sample using the standard curve.

-

Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. Report results in mg/mL or µg/mL.

-

Section 4: Experimental Protocol for Forced Degradation and Stability Assessment

Objective and Rationale

Forced degradation (or stress testing) is a regulatory requirement designed to identify likely degradation products and demonstrate the specificity of the analytical method.[11] By subjecting the drug substance to conditions more severe than accelerated stability testing, we can rapidly probe its intrinsic stability and ensure the chosen analytical method can separate any degradants from the parent compound.[11]

Experimental Workflow

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Methodology

-

Preparation of Stock Solution:

-

Prepare a stock solution of the compound at ~1 mg/mL in a mixture of acetonitrile and water.

-

-

Application of Stress Conditions:

-

The goal is to achieve 5-20% degradation. Time points (e.g., 2, 8, 24, 48 hours) should be taken to monitor the progression.

-

Acid Hydrolysis: Mix stock solution with 0.1 M HCl and heat at 60-80 °C.

-

Base Hydrolysis: Mix stock solution with 0.1 M NaOH and heat at 60-80 °C.

-

Oxidative Degradation: Mix stock solution with 3-30% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Heat the stock solution at 60-80 °C. Also, store the solid powder in an oven at the same temperature.

-

Photostability: Expose the solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in foil.

-

-

Sample Quenching and Preparation:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Cool the sample to room temperature.

-

Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

-

Dilute all samples with the mobile phase to a suitable concentration (e.g., 50-100 µg/mL).

-

-

Analytical Method: Stability-Indicating HPLC-UV/MS

-

Rationale: The method must be able to resolve all degradation product peaks from the parent peak and from each other. Mass spectrometry is used for the structural elucidation of any significant degradants.

-

Instrumentation: HPLC with DAD and an in-line Mass Spectrometer (e.g., ESI-Q-TOF).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically required. For example:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

-

Analysis: Run all stressed samples, an unstressed control, and a blank.

-

-

Data Analysis and Reporting:

-

Specificity: Compare the chromatograms. The method is considered stability-indicating if all degradant peaks are baseline-resolved from the parent peak.

-

Peak Purity: Use the DAD to assess the peak purity of the parent compound in the stressed samples. A pure peak indicates no co-eluting degradants.

-

Degradant Identification: Use the mass spectrometer to obtain the mass-to-charge ratio (m/z) of the degradant peaks to propose potential structures.[12]

-

Mass Balance: Calculate the total response of the parent peak plus all degradant peaks. A good mass balance (95-105%) indicates that all major degradation products are accounted for.

-

Section 5: Data Interpretation and Implications for Drug Development

The empirical data generated from these protocols are not merely numbers; they are critical decision-making tools.

-

pH-Solubility Profile: This data directly informs salt selection strategies. For a highly acidic compound like this, forming a sodium or potassium salt could dramatically improve its dissolution rate and suitability for solid oral dosage forms. It also dictates the choice of formulation vehicle for liquid dosage forms, indicating that a buffered solution with a pH > 4 would be necessary for an aqueous formulation.

-

Solubility in Organic Solvents: This guides the selection of solvents for API processing, purification, and the development of amorphous solid dispersions if the crystalline form has poor bioavailability.

-

Stability Profile: The forced degradation results define the compound's liabilities. If it degrades under acidic conditions, an enteric coating may be required for an oral tablet. If it is light-sensitive, light-protective packaging is mandatory. The degradation profile is also essential for setting manufacturing process limits, release and shelf-life specifications, and recommended storage conditions.

Caption: Relationship between physicochemical data and drug development decisions.

Section 6: Conclusion

This compound is a molecule of significant interest, engineered with functional groups that confer desirable properties for drug development. Its predicted profile—high acidity, pH-dependent aqueous solubility, and robust chemical stability—provides a strong working hypothesis for researchers. However, prediction must always be followed by empirical verification. The detailed protocols provided in this guide for solubility and forced degradation analysis represent a self-validating system for generating the high-quality, trustworthy data required to navigate the complexities of pharmaceutical development. By systematically characterizing these core properties, scientists can de-risk their development programs, make informed decisions, and ultimately accelerate the progression of new chemical entities from the laboratory to the clinic.

Section 7: References

-

Eawag. 3-Fluorobenzoate Degradation Pathway. Eawag-BBD. --INVALID-LINK--

-

Schreiber, A., et al. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 39(1), 58-67. --INVALID-LINK--

-

Engesser, K. H., et al. (1990). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. Archives of Microbiology, 153(2), 193-199. --INVALID-LINK--

-

Schreiber, A., et al. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. PubMed. --INVALID-LINK--

-

Hidaka, H., et al. (2013). Photoassisted defluorination of fluorinated substrates and pharmaceuticals by a wide bandgap metal oxide in aqueous media. ResearchGate. --INVALID-LINK--

-

OChem, Inc. (n.d.). The Role of Trifluoromethyl Groups in Chemical Intermediates. --INVALID-LINK--

-